An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Methoxybutyl)piperazine and a Closely Related Analogue
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Methoxybutyl)piperazine and a Closely Related Analogue
Introduction to Substituted Piperazines in Drug Discovery
Piperazine and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1] The two nitrogen atoms within the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties.[1] These modifications are critical in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy and safety.[2] Understanding the fundamental physicochemical characteristics of substituted piperazines, such as the subject of this guide, is therefore a critical step in the early stages of drug development.
Physicochemical Profile of 1-(4-Methoxybenzyl)piperazine
The following sections detail the known physicochemical properties of 1-(4-Methoxybenzyl)piperazine, providing both quantitative data and the experimental context for their determination.
Molecular Structure and Identity
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Chemical Name: 1-(4-Methoxybenzyl)piperazine
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Molecular Formula: C₁₂H₁₈N₂O
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Molecular Weight: 206.28 g/mol
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CAS Number: 21867-69-6
Summary of Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Melting Point | 62 - 66 °C | [3] |
| Boiling Point | Approximately 326.9 °C at 760 mmHg | [3] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Poorly soluble in water. | [3][4] |
| Density | 1.041 g/cm³ (estimated) | [3] |
| Flash Point | 151.5 °C | [3] |
Experimental Methodologies for Physicochemical Characterization
The determination of the physicochemical properties outlined above relies on established experimental protocols. The following sections provide an overview of these methods, emphasizing the causality behind the experimental choices.
Determination of Melting Point
The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 1-(4-methoxybenzyl)piperazine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
Rationale: This method is widely used due to its simplicity and the small amount of sample required. The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Diagram of the workflow for melting point determination.
Determination of Boiling Point
For liquid compounds at room temperature, the boiling point is a key characteristic. Since 1-(4-methoxybenzyl)piperazine is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point is then often extrapolated to atmospheric pressure.
Experimental Protocol: Distillation Method
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Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
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Sample Introduction: The liquid sample is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
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Heating: The flask is heated gently.
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Temperature Reading: The temperature is recorded when the vapor temperature stabilizes and there is a steady distillation of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.
Rationale: Distillation separates liquids based on their boiling points. The temperature of the vapor in equilibrium with the boiling liquid is a constant for a pure substance at a given pressure.
Workflow for the determination of boiling point via distillation.
Solubility Assessment
Solubility is a critical parameter that influences a drug's absorption and formulation. The general principle of "like dissolves like" is a useful guide.
Experimental Protocol: Qualitative Solubility Testing
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Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, dichloromethane, hexane).
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Sample Addition: A small, measured amount of 1-(4-methoxybenzyl)piperazine (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
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Mixing: The mixture is vortexed or shaken vigorously for a set period.
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Observation: The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble.
Rationale: This systematic approach allows for a qualitative assessment of the compound's polarity and its likely behavior in different biological and formulation environments. Aliphatic amines generally exhibit good solubility in organic solvents.[5][6][7]
Spectroscopic Characterization
While specific spectra for 1-(4-methoxybutyl)piperazine are not available, the following describes the expected spectroscopic features based on its structure and data from related piperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the protons on the aromatic ring, the protons of the butyl chain, and the protons on the piperazine ring (typically seen as multiplets in the 2.5-3.5 ppm region).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, the four carbons of the butyl chain, and the carbons of the piperazine ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-O stretching of the methoxy group, and C-N stretching of the amine functionalities.
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the piperazine ring, providing further structural confirmation.
Conclusion
While a comprehensive dataset for 1-(4-Methoxybutyl)piperazine remains elusive in the public domain, this technical guide provides a thorough examination of the physicochemical properties of the closely related analogue, 1-(4-Methoxybenzyl)piperazine. The experimental protocols and rationale presented herein offer a solid foundation for researchers and drug development professionals working with substituted piperazines. The provided data on the benzyl analogue can serve as a valuable point of reference for predicting the behavior and characteristics of the less-documented butyl derivative. Further experimental investigation is warranted to fully characterize 1-(4-Methoxybutyl)piperazine and expand the available knowledge base for this class of compounds.
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